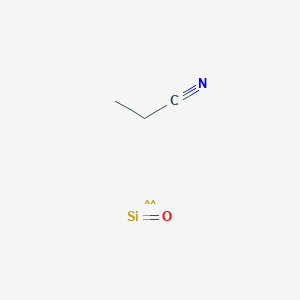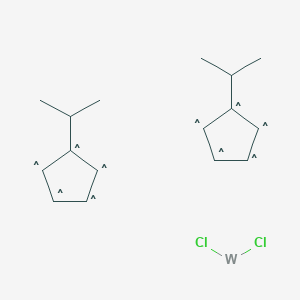
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride, with the chemical formula W(C5H7iPr)2Cl2, is an organometallic compound. It is an orange solid known for its good thermal and air stability . This compound is part of a class of organotungsten compounds that have significant applications in various fields, including catalysis and materials science.
Métodos De Preparación
The preparation of Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten atoms with isopropylcyclopentadiene. This synthetic route is complex and must be carried out under an inert atmosphere to prevent unwanted reactions with air or moisture . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar principles to laboratory synthesis, with additional steps to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new organometallic complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include new tungsten complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride has several scientific research applications:
Materials Science: This compound is a precursor for the preparation of other tungsten complexes and organometallic compounds, which are used in the development of advanced materials.
Semiconductor Industry: It is used in atomic layer deposition processes for the fabrication of thin films in semiconductor devices.
Water Treatment and Solar Panels: It is utilized in thin film deposition for modern water treatment equipment and solar photovoltaic panels.
Mecanismo De Acción
The mechanism by which Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the tungsten center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin polymerization, the tungsten center coordinates with the olefin monomers, enabling their polymerization into long-chain polymers.
Comparación Con Compuestos Similares
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride can be compared with other similar compounds, such as:
Bis(cyclopentadienyl)tungsten(IV) dichloride: This compound has cyclopentadienyl ligands instead of isopropylcyclopentadienyl, which can affect its reactivity and stability.
Tungsten hexacarbonyl: This compound has carbonyl ligands and is used in different catalytic applications.
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: This compound has hydride ligands and is used in atomic layer deposition and other applications
The uniqueness of Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride lies in its specific ligand environment, which imparts distinct reactivity and stability characteristics, making it suitable for particular catalytic and materials science applications.
Propiedades
Fórmula molecular |
C16H22Cl2W |
|---|---|
Peso molecular |
469.1 g/mol |
InChI |
InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
BHHDYNZTRTUENP-UHFFFAOYSA-L |
SMILES canónico |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




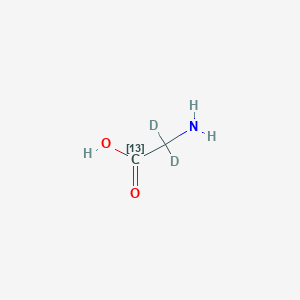

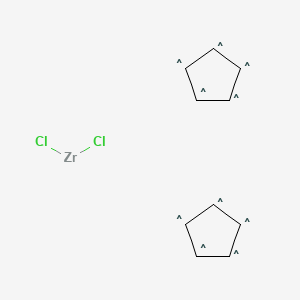
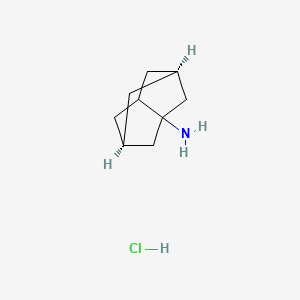
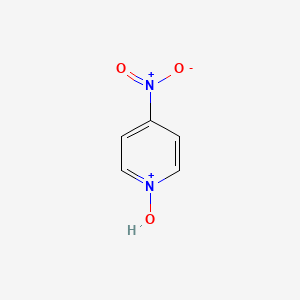

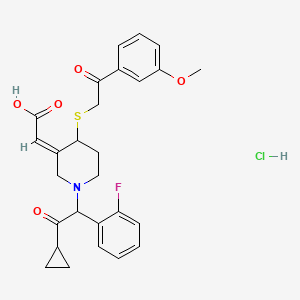

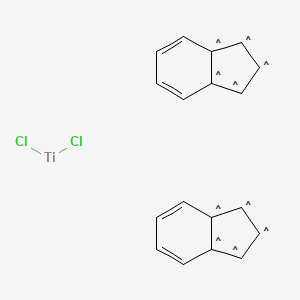
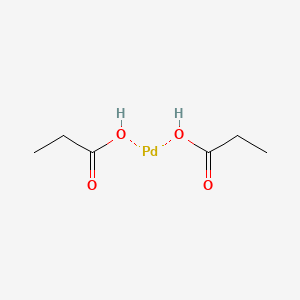
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
